molecular formula C32H41N3O8 B1450355 Fmoc-Lys(Boc)-Ser(Psi(Me,Me)pro)-OH CAS No. 957780-54-0

Fmoc-Lys(Boc)-Ser(Psi(Me,Me)pro)-OH

Cat. No. B1450355
M. Wt: 595.7 g/mol
InChI Key: SCQJDNYUMSKATK-UIOOFZCWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-Lys(Boc)-Ser(Psi(Me,Me)pro)-OH is a synthetic peptide, which is used in biochemistry and molecular biology applications. It is a peptide with three amino acids, Fmoc-Lys (Boc)-Ser (Psi(Me,Me)pro)-OH, and is widely used in research and development of therapeutic agents. This peptide is also known as Fmoc-Lysyl-Ser-Pseudoproline and is a derivative of the amino acid L-lysine. This peptide is known to be a highly stable and efficient peptide for use in laboratory experiments.

Scientific Research Applications

Polypeptide Synthesis and Characterization

  • Fmoc-Lys(Boc)-OH, a derivative of lysine, is utilized in the synthesis of polypeptides. These polypeptides have implications in the physiological processes of humans and could offer methods for disease prevention and treatment. However, the synthesis of these polypeptides can be challenging due to expensive materials, low yield, and purification difficulties. Research has focused on simplifying and improving these synthetic methods, using lysine and glycine as raw materials. The resultant compounds like Fmoc-L-Lys(Boc)-Gly-OH have been characterized through IR and MS spectra, providing a basis for amino protection reactions and polypeptide synthesis (Zhao Yi-nan & Melanie Key, 2013).

Gelation Capabilities in Organic Solvents

  • Fmoc and Boc mono-substituted cyclo(L-Lys-L-Lys)s, including derivatives of Fmoc-Lys(Boc), have been synthesized and studied for their gelation capabilities. These compounds can form stable thermo-reversible organogels in various solvents. The gelation properties of these compounds are influenced by the presence of Fmoc and Boc groups, with the resulting nanostructures such as nanofibers, nanoribbons, and nanotubes having potential applications in materials science (Zong Qianying et al., 2016).

Solid-Phase Synthesis and Hydrophobic Peptide Manufacturing

  • Fmoc-Lys(Boc) has been employed in solid-phase synthesis, particularly in manufacturing hydrophobic peptides used in cancer vaccinations. The synthesis process involves standard Fmoc/tBu chemistry and offers a method for large-scale production of difficult peptides for clinical trials (Firuz Shakoori & Archana Gangakhedkar, 2014).

Synthesis of N(alpha)-Boc-N(epsilon)-tetrabenzyl-DTPA-L-lysine

  • Building blocks like Boc-Lys(Bn4-DTPA)-OH and Fmoc-Lys(Bu4(t)-DTPA)-OH have been synthesized using the acylation of the epsilon-amino group of N(alpha)-protected lysine. These compounds are significant for peptide synthesis involving chelating agents for complexing metal ions to peptides (J. Davies & Loai Al-Jamri, 2002).

Supramolecular Gel Research

  • Fmoc-Lys(Boc)-OH derivatives are involved in the creation of supramolecular hydrogels, particularly in biomedical applications. For example, FMOC-Lys(FMOC)-OH, a structurally similar compound, has been investigated for its antimicrobial activity when incorporated into supramolecular gels (Alexandra Croitoriu et al., 2021).

properties

IUPAC Name

(4S)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H41N3O8/c1-31(2,3)43-29(39)33-17-11-10-16-25(27(36)35-26(28(37)38)19-42-32(35,4)5)34-30(40)41-18-24-22-14-8-6-12-20(22)21-13-7-9-15-23(21)24/h6-9,12-15,24-26H,10-11,16-19H2,1-5H3,(H,33,39)(H,34,40)(H,37,38)/t25-,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCQJDNYUMSKATK-UIOOFZCWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N(C(CO1)C(=O)O)C(=O)C(CCCCNC(=O)OC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(N([C@@H](CO1)C(=O)O)C(=O)[C@H](CCCCNC(=O)OC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H41N3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

595.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-Lys(Boc)-Ser(Psi(Me,Me)pro)-OH

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S uk Han - 2022 - search.proquest.com
Since hierarchical assembly of soft materials offers precise control over shapes and sizes, understanding the process is crucial in developing functional nanomaterials. Peptides and …
Number of citations: 0 search.proquest.com

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